![molecular formula C12H8BrClN4O B12895547 4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine CAS No. 5413-98-9](/img/structure/B12895547.png)
4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine typically involves multiple steps:
Gewald Reaction: This step involves the formation of a thiophene ring by reacting an aldehyde or ketone with an activated nitrile in the presence of a sulfur source.
Pyrimidone Formation: The thiophene derivative is then converted into a pyrimidone.
Bromination: The pyrimidone is brominated to introduce the bromine atom.
Chlorination: Finally, the compound is chlorinated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Including palladium and copper catalysts for cyclization reactions
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have enhanced biological activities or different chemical properties.
科学研究应用
4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and viral infections.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
作用机制
The mechanism of action of 4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
4-(4-Bromophenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine: Similar in structure but with a thieno ring instead of a pyrazolo ring.
Pyrazolo[3,4-d]pyrimidine Derivatives: Various derivatives with different substituents that exhibit similar biological activities.
Uniqueness
4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups makes it a valuable compound for targeted drug design and synthesis.
属性
CAS 编号 |
5413-98-9 |
|---|---|
分子式 |
C12H8BrClN4O |
分子量 |
339.57 g/mol |
IUPAC 名称 |
4-(4-bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H8BrClN4O/c1-18-10-9(6-15-18)11(17-12(14)16-10)19-8-4-2-7(13)3-5-8/h2-6H,1H3 |
InChI 键 |
PSGCWJKNZZEGRP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=N1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-](/img/structure/B12895468.png)
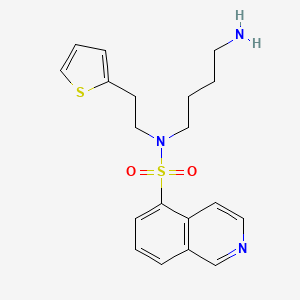
![4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline](/img/structure/B12895475.png)
![2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine](/img/structure/B12895480.png)
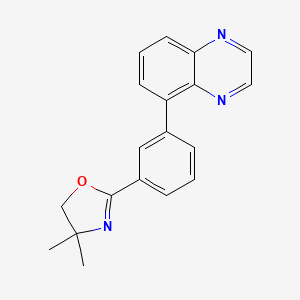
![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
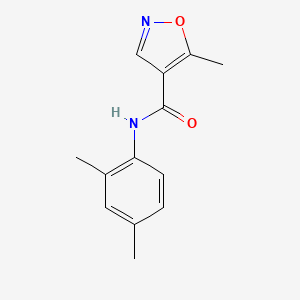
![1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12895508.png)
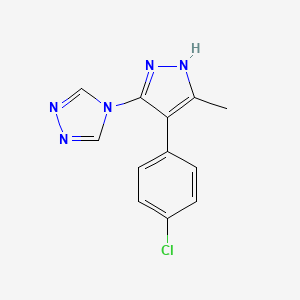
![1,2,3,4,9-Pentabromodibenzo[b,d]furan](/img/structure/B12895525.png)

![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)
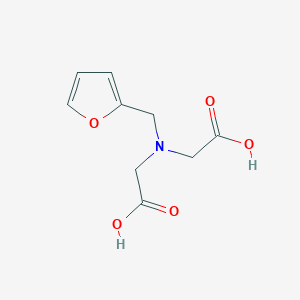
![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]cytidine](/img/structure/B12895548.png)
